3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Overview
Description
“3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a chemical compound with the molecular formula C14H16N2O3 . It has been used in research and has a molecular weight of 260.29 .
Molecular Structure Analysis
The molecular structure of “3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” consists of a benzoic acid group attached to an oxadiazole ring, which in turn is attached to a 2,2-dimethylpropyl group .Scientific Research Applications
Synthesis Methods and Derivatives
- A new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound related to 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid, has been developed. This method involves thermal heterocyclization and yields the desired compound in a total yield of 90% (Tkachuk et al., 2020).
- Synthesis of new benzoic acid hydrazide analogs, including those derived from oxadiazole, triazole, and pyrrole ring systems, has shown potential as antibacterial and antitubercular agents (Joshi et al., 2008).
Chemical Transformations and Reactions
- A novel approach to synthesize 4and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids using selective oxidation has been suggested, demonstrating higher yields and shorter steps compared to traditional procedures (Krasouskaya et al., 2015).
Applications in Medicinal Chemistry
- 1,2,4-Oxadiazol-5-ones, related to the compound , have been used as bioisosteric replacements for carboxylic acids in medicinal chemistry. Their binding to imidazoline bases has been studied, indicating strong non-covalent interactions (Reichert et al., 2001).
Potential as Antimicrobial Agents
- Some synthesized oxadiazole derivatives exhibit significant antibacterial, antifungal, and antitubercular activities, indicating their potential as antimicrobial agents (Joshi et al., 2012).
Industrial Applications
- In the field of material chemistry, aromatic oxadiazole polymers, which could potentially be derived from 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been studied for their optical and electrochemical properties. They show promise for use in electroluminescent devices (Li et al., 1995).
properties
IUPAC Name |
3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-5-4-6-10(7-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDMIQZNRGRLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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